![molecular formula C11H16N2O4S B2810046 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 232281-00-4](/img/structure/B2810046.png)
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid” are not well-documented. More research is needed to understand the reactivity of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid” include its molecular weight, which is 272.33 . It is a powder at room temperature .Scientific Research Applications
Dipeptide Synthesis
This compound is used in the synthesis of dipeptides . It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Organic Synthesis
The compound is used in organic synthesis, especially when the reactive side chain and N-terminus are chemically protected . This expands the applicability of amino acid ionic liquids (AAILs) for organic synthesis .
Synthesis of Racemic Derivatives
It is used in the synthesis of racemic derivatives . An example is the synthesis of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine .
Chiral Separation
This compound is used in the chiral separation of important intermediates for anti-HCV drugs . An example is the separation of chiral (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid from mixed (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid .
Formation of Stable NCAs
The compound is used in the formation of stable N-tert-Butoxy-Carboynl Anyhydrides (NCAs) . The spontaneity of the reactions to form stable NCAs was found to increase with peptide length .
Synthesis of β-(1,2,4-Triazol-1-yl)alanine Derivatives
It is used in the synthesis of β-(1,2,4-triazol-1-yl)alanine derivatives . These derivatives are known to present biological activity .
Mechanism of Action
Target of Action
It is known that the compound is a derivative of valine , an essential amino acid. Amino acids and their derivatives are known to influence the secretion of anabolic hormones and supply fuel during exercise .
Mode of Action
The compound contains a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets by releasing the protected amine under certain conditions.
Biochemical Pathways
As a derivative of valine, it may be involved in protein synthesis and other processes related to amino acid metabolism .
Pharmacokinetics
The solubility of the compound in various solvents such as dmso, peg300, tween-80, and saline has been reported , which could influence its bioavailability.
Result of Action
Amino acids and their derivatives are known to prevent exercise-induced muscle damage and enhance mental performance during stress-related tasks .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound. For instance, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
properties
IUPAC Name |
4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-6-8(9(14)15)18-7(13-6)5-12-10(16)17-11(2,3)4/h5H2,1-4H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJZJGDAXWBEKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
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